2-Aminothiazolo[4,5-b]pyridin-5(4H)-one
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Overview
Description
2-Aminothiazolo[4,5-b]pyridin-5(4H)-one is an organic compound with the CAS Number: 13575-44-5 . It is a white to yellow powder or crystals . The IUPAC name is 2-amino-1H-1lambda3-thiazolo [4,5-b]pyridin-5-ol .
Molecular Structure Analysis
The molecular weight of 2-Aminothiazolo[4,5-b]pyridin-5(4H)-one is 168.2 . The InChI code is 1S/C6H6N3OS/c7-6-9-5-3 (11-6)1-2-4 (10)8-5/h1-2,11H, (H3,7,8,9,10) .Physical And Chemical Properties Analysis
2-Aminothiazolo[4,5-b]pyridin-5(4H)-one is a white to yellow powder or crystals . It has a molecular weight of 168.2 . It is stored in a refrigerator and shipped at room temperature . The water solubility is 3.13 mg/ml .Scientific Research Applications
1. Synthesis of Novel Thiazole Derivatives
- Summary of Application: This compound is used in the synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives .
- Methods of Application: The reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded various derivatives .
- Results or Outcomes: Three of the synthesized compounds were evaluated against a breast cancer cell line for their antitumor activity .
2. Facile Synthesis of 2-Aminothiazolo[5,4-b]pyridines
- Summary of Application: This compound is used in the synthesis of 2-aminothiazolo[5,4-b]pyridines and 2-aminobenzoxazoles .
- Methods of Application: The synthesis involves the reaction of isothiocyanates with 2-hydroxy-3-aminopyridine or 2-aminophenol .
- Results or Outcomes: The hydroxyl group of N-(2-hydroxy-5-phenyl)-N′-phenyl thiourea reacted as a nucleophile to thioureido carbon to give 2-aminobenzoxazoles .
3. Development of Drugs for Obesity, Hyperlipidemia, Atherosclerotic Diseases
- Summary of Application: Pyrano[2,3-d]thiazoles, which can be synthesized using this compound, show a wide range of drug development applications against obesity, hyperlipidemia, atherosclerotic diseases .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves the synthesis of pyrano[2,3-d]thiazoles .
- Results or Outcomes: The synthesized pyrano[2,3-d]thiazoles have shown potential in the treatment of obesity, hyperlipidemia, and atherosclerotic diseases .
4. Synthesis of Compact Condensed Heterocyclic System
- Summary of Application: This compound is used in the synthesis of an original compact condensed heterocyclic system with a thiazolic ring, 2-aminothiazolo[5,4-c]pyridine .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves the synthesis of 2-aminothiazolo[5,4-c]pyridine .
- Results or Outcomes: The synthesized 2-aminothiazolo[5,4-c]pyridine has never been quoted in the specific literature and never been purified by classic methods of purification .
5. Synthesis of High-Contrast, Oxygen-Sensing, and Photoactuating Films
- Summary of Application: This compound is used in the development of high-contrast, oxygen-sensing, and photoactuating films .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves the synthesis of water-soluble dipyridinium thiazolo[5,4-d]thiazole (TTz) compounds .
- Results or Outcomes: The films change from clear/yellow TTz2+ to purple TTz•+ and then blue TTz0 under illumination . The films are also able to sense oxygen and leak direction for smart packaging .
6. Synthesis of Compact Condensed Heterocyclic System
- Summary of Application: This compound is used in the synthesis of an original compact condensed heterocyclic system with a thiazolic ring, 2-aminothiazolo[5,4-c]pyridine .
- Methods of Application: The specific methods of application are not detailed in the source, but it involves the synthesis of 2-aminothiazolo[5,4-c]pyridine .
- Results or Outcomes: The synthesized 2-aminothiazolo[5,4-c]pyridine has never been quoted in the specific literature and never been purified by classic methods of purification .
Safety And Hazards
properties
IUPAC Name |
2-amino-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3OS/c7-6-9-5-3(11-6)1-2-4(10)8-5/h1-2H,(H3,7,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYBRTXDDWMMKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1SC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704525 |
Source
|
Record name | 2-Amino[1,3]thiazolo[4,5-b]pyridin-5(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90704525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminothiazolo[4,5-b]pyridin-5(4H)-one | |
CAS RN |
13575-44-5 |
Source
|
Record name | 2-Aminothiazolo[4,5-b]pyridin-5(6H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13575-44-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino[1,3]thiazolo[4,5-b]pyridin-5(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90704525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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